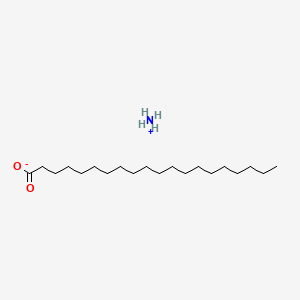
Calcium bis(2-C-(hydroxymethyl)-D-mannonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bis(2-C-(hydroxymethyl)-D-mannonate) is a calcium salt of a sugar acid derivative. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is derived from D-mannose, a sugar monomer that is part of the aldohexose series.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(2-C-(hydroxymethyl)-D-mannonate) typically involves the oxidation of D-mannose to produce D-mannonic acid, followed by the reaction with calcium ions to form the calcium salt. The reaction conditions often include the use of oxidizing agents such as nitric acid or bromine water under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for calcium bis(2-C-(hydroxymethyl)-D-mannonate) may involve biocatalytic processes where enzymes are used to catalyze the oxidation of D-mannose. This method is more environmentally friendly and can be more efficient compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
Calcium bis(2-C-(hydroxymethyl)-D-mannonate) can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of D-mannuronic acid.
Reduction: Reduction reactions can convert it back to D-mannose or other sugar alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include D-mannuronic acid, D-mannose, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Calcium bis(2-C-(hydroxymethyl)-D-mannonate) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other sugar derivatives and as a chelating agent.
Biology: It is studied for its role in cellular metabolism and as a potential biomarker for certain diseases.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for metabolic disorders.
Mechanism of Action
The mechanism of action of calcium bis(2-C-(hydroxymethyl)-D-mannonate) involves its interaction with various molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. This can influence enzymatic activities and metabolic pathways. Additionally, its sugar moiety can interact with carbohydrate receptors on cell surfaces, influencing cellular signaling and transport processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other calcium salts of sugar acids such as calcium gluconate, calcium lactate, and calcium ascorbate. These compounds share similar properties in terms of solubility and reactivity but differ in their specific applications and biological effects .
Uniqueness
What sets calcium bis(2-C-(hydroxymethyl)-D-mannonate) apart is its specific structure derived from D-mannose, which imparts unique biochemical properties. Its ability to chelate metal ions and interact with carbohydrate receptors makes it particularly useful in both research and industrial applications .
Properties
CAS No. |
97334-72-0 |
|---|---|
Molecular Formula |
C14H26CaO16 |
Molecular Weight |
490.42 g/mol |
IUPAC Name |
calcium;(2S,3S,4S)-2,3,4,5,6-pentahydroxy-5-(hydroxymethyl)hexanoate |
InChI |
InChI=1S/2C7H14O8.Ca/c2*8-1-7(15,2-9)5(12)3(10)4(11)6(13)14;/h2*3-5,8-12,15H,1-2H2,(H,13,14);/q;;+2/p-2/t2*3-,4+,5+;/m11./s1 |
InChI Key |
CODDTHODRLRBRO-GDQVUBHPSA-L |
Isomeric SMILES |
C(C(CO)([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O)O.C(C(CO)([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |
Canonical SMILES |
C(C(CO)(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(CO)(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12646785.png)





![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12646820.png)





